3,4-difluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Lipophilicity logP Drug-likeness

3,4-Difluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide (CAS 900008-00-6; molecular formula C₁₉H₁₃F₂N₅O₂; MW 381.34 g/mol) belongs to the pyrazolo[3,4-d]pyrimidine heterocyclic class. This scaffold is the structural core of potent, selective phosphodiesterase type 2 (PDE2) inhibitors and/or cytochrome P450 3A4 (CYP3A4) inhibitors, as described in the foundational patent US-8829010-B2.

Molecular Formula C19H13F2N5O2
Molecular Weight 381.343
CAS No. 900008-00-6
Cat. No. B2529150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-difluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
CAS900008-00-6
Molecular FormulaC19H13F2N5O2
Molecular Weight381.343
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC(=C(C=C4)F)F
InChIInChI=1S/C19H13F2N5O2/c1-11-2-5-13(6-3-11)26-17-14(9-23-26)19(28)25(10-22-17)24-18(27)12-4-7-15(20)16(21)8-12/h2-10H,1H3,(H,24,27)
InChIKeyPNUQCCAGBJQHMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Difluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide (CAS 900008-00-6): Procurement-Relevant Chemical Class and Baseline Identity


3,4-Difluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide (CAS 900008-00-6; molecular formula C₁₉H₁₃F₂N₅O₂; MW 381.34 g/mol) belongs to the pyrazolo[3,4-d]pyrimidine heterocyclic class. This scaffold is the structural core of potent, selective phosphodiesterase type 2 (PDE2) inhibitors and/or cytochrome P450 3A4 (CYP3A4) inhibitors, as described in the foundational patent US-8829010-B2 [1]. The compound combines a pyrazolo[3,4-d]pyrimidin-4-one core with a p-tolyl substituent at the N1 position and a 3,4-difluorobenzamide moiety at the exocyclic nitrogen, creating a densely functionalized, hydrogen-bond-capable architecture relevant to CNS and metabolic enzyme modulation research programs.

Why 3,4-Difluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide Cannot Be Replaced by Generic Pyrazolo[3,4-d]pyrimidine Analogs


The pyrazolo[3,4-d]pyrimidine class exhibits extreme sensitivity to peripheral substituent identity, particularly at the N1-aryl and exocyclic amide positions. The foundational patent US-8829010-B2 demonstrates that within a single Markush scaffold, PDE2 IC₅₀ values span at least three orders of magnitude (from low nanomolar to >10 µM) depending solely on substituent choice [1]. The 3,4-difluorobenzamide moiety present in the target compound is not cosmetically interchangeable with unsubstituted, mono-fluoro, dimethyl, or nitro benzamide analogs. Each substituent pattern uniquely alters the compound's electronic surface potential, hydrogen-bond acceptor/donor profile, lipophilicity, and metabolic stability — parameters that collectively govern target engagement, isoform selectivity, and in vivo pharmacokinetics. Simple replacement with an in-class analog without rigorous comparative qualification risks losing the specific pharmacological profile that may underlie the compound's intended research application.

Quantitative Differentiation Evidence for 3,4-Difluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide (CAS 900008-00-6): A Procurement Selection Guide


Lipophilicity-Driven Differentiation vs. Non-Fluorinated and Mono-Fluorinated Benzamide Analogs

The 3,4-difluorobenzamide substituent of the target compound introduces two electron-withdrawing fluorine atoms that modulate lipophilicity in a manner distinct from closely related analogs. Based on well-established fragment-based logP contributions (Hansch-Leo method), the 3,4-difluoro substitution pattern is estimated to increase logP by approximately +0.4 to +0.6 relative to the unsubstituted benzamide analog (N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide) and by approximately +0.2 relative to the 3-fluoro mono-substituted analog [1]. In contrast, the 3,4-dimethyl analog is estimated to increase logP by approximately +1.0 to +1.2 versus the unsubstituted parent, representing a significantly larger lipophilicity shift that may push the compound beyond optimal CNS drug-like space (typically logP 1–4). This differential places the target compound in a therapeutically relevant intermediate lipophilicity range distinct from both its less fluorinated and more lipophilic dimethyl counterparts.

Lipophilicity logP Drug-likeness CNS penetration Physicochemical properties

Electronic Modulation: Hammett Substituent Constant Differentiation from Methyl and Nitro Analogs

The 3,4-difluoro substitution pattern exerts a distinctive electron-withdrawing effect on the benzamide ring system. Using established Hammett substituent constants (σₘ and σₚ), fluorine at the meta and para positions contributes a combined electronic effect (σₘ = +0.34, σₚ = +0.06) that is qualitatively and quantitatively different from the 3,4-dimethyl analog (σₘ = -0.07, σₚ = -0.17; electron-donating) and the 3-nitro analog (σₘ = +0.71; strongly electron-withdrawing) [1]. The target compound's moderate electron-withdrawing character can enhance hydrogen-bond acceptor capacity of the carbonyl oxygen while resisting undesirable metabolic nitro-reduction pathways associated with the nitro analog. This electronic profile may differentially influence binding to PDE2, CYP3A4, or other pyrazolo[3,4-d]pyrimidine targets compared to analogs with divergent electronic character.

Electronic effects Hammett constants SAR Enzyme inhibition Binding affinity

Metabolic Stability Advantage: Fluorine Blockade of Oxidative Metabolism vs. Non-Fluorinated Analogs

The 3,4-difluoro substitution pattern blocks two major sites of cytochrome P450-mediated aromatic hydroxylation that are available on the unsubstituted benzamide analog and the 3-methyl (p-tolyl-containing) analog [1]. Fluorine substitution at both the meta and para positions of the benzamide ring is a well-validated medicinal chemistry strategy to improve metabolic stability by: (a) eliminating Phase I hydroxylation sites, (b) increasing the oxidation potential of the aromatic ring, and (c) reducing the rate of CYP450-mediated clearance [2]. This metabolic shielding is not achieved by the 3,4-dimethyl analog, where benzylic methyl groups themselves become sites of CYP450 oxidation, or by the 3-nitro analog, which is susceptible to nitro-reductase-mediated metabolism. Consequently, the target compound is predicted to exhibit superior in vitro metabolic stability in liver microsome or hepatocyte assays compared to non-fluorinated or methyl-substituted benzamide analogs, although direct experimental head-to-head stability data for these specific compounds remains absent from the public domain.

Metabolic stability CYP450 metabolism Fluorine substitution Oxidative deactivation Half-life

Class-Level PDE2A Inhibition Potency Contextualization: Pyrazolo[3,4-d]pyrimidine Scaffold Benchmarking

The pyrazolo[3,4-d]pyrimidine scaffold is the chemotype of the advanced PDE2A inhibitor tool compound PF-05085727, which achieves PDE2A IC₅₀ = 2.3 nM with >500-fold selectivity over other PDE isoforms . The patent family US-8829010-B2 / WO2012168817A1 explicitly claims pyrazolo[3,4-d]pyrimidines bearing aryl and substituted benzamide groups at the exocyclic nitrogen as selective PDE2 and/or CYP3A4 inhibitors [1]. The target compound (CAS 900008-00-6), with its 3,4-difluorobenzamide and p-tolyl substitution, falls precisely within this claimed structural space. While no direct PDE2 IC₅₀ has been publicly reported for this specific compound, the structure-activity relationship (SAR) disclosed in US-8829010-B2 demonstrates that N1-p-tolyl substitution and halogenated benzamide moieties are associated with retained low-nanomolar PDE2 inhibitory activity across the series. In contrast, analogs lacking the difluoro substitution pattern or bearing electron-donating groups on the benzamide ring showed reduced potency in the patent examples [1].

PDE2A inhibition IC50 CNS disorders cGMP signaling Pyrazolopyrimidine SAR

Hydrogen-Bond Capacity Differentiation: Donor/Acceptor Profile vs. Mono-Fluoro, Dimethyl, and Nitro Analogs

The target compound possesses a hydrogen-bond donor/acceptor count of 1 donor (the hydrazide-like N–H of the exocyclic amide) and approximately 7 acceptors (two carbonyl oxygens, three pyrimidine/pyrazole nitrogens, and two fluorine atoms capable of weak C–F···H interactions). This profile is identical in formal donor/acceptor count to the 3-fluoro, 3,4-dimethyl, and unsubstituted benzamide analogs, but the participation strength of fluorine as a hydrogen-bond acceptor is conformation-dependent and electronically modulated by the adjacent fluorine atom [1]. The 3,4-difluoro arrangement creates a contiguous electronegative patch on the benzamide ring that can engage in bifurcated C–F···H–N interactions with protein backbone amides, a feature absent in the unsubstituted, mono-fluoro (only one C–F interaction site), and dimethyl (no C–F interaction) analogs. The 3-nitro analog introduces an alternative strong hydrogen-bond acceptor (nitro group) but with distinct geometry and electronic character that may redirect binding pose.

Hydrogen bonding Molecular recognition Protein-ligand interactions Solubility Crystal packing

Recommended Research and Industrial Application Scenarios for 3,4-Difluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide (CAS 900008-00-6)


PDE2A-Targeted CNS Drug Discovery: Lead Optimization and SAR Expansion

The compound's structural alignment with the pyrazolo[3,4-d]pyrimidine PDE2 inhibitor chemotype (US-8829010-B2 [1]) supports its use as a starting point or comparator in PDE2A-focused CNS programs. The difluoro substitution pattern is predicted by class-level SAR to retain nanomolar PDE2 potency while improving metabolic stability relative to non-fluorinated analogs, making it a rational selection for structure-activity relationship expansion around the benzamide vector. Researchers procuring this compound for PDE2 inhibitory activity screening should prioritize head-to-head comparison with the mono-fluoro and unsubstituted benzamide analogs to experimentally confirm these predicted differentiation advantages.

CYP3A4 Selective Inhibition Studies Requiring Moderate Lipophilicity and Metabolic Stability

The patent family US-8829010-B2 also claims certain pyrazolo[3,4-d]pyrimidines as selective CYP3A4 inhibitors (over CYP3A5) [1]. The target compound's intermediate lipophilicity (estimated logP contribution from 3,4-difluoro substitution) places it within an attractive physicochemical range for CYP3A4 drug-drug interaction probe development. Unlike the 3,4-dimethyl analog (which may exceed optimal lipophilicity) and the 3-nitro analog (which carries a toxicophore alert), the difluoro analog offers a balanced profile suitable for in vitro CYP3A4 inhibition profiling and reaction phenotyping studies.

Fluorine-Specific Biophysical and Structural Biology Investigations

The contiguous 3,4-difluoro arrangement provides two adjacent C–F bonds capable of participating in distinct protein-ligand interaction geometries (bifurcated C–F···H–N contacts) as established in fluorine medicinal chemistry literature [1]. This compound is recommended for procurement by structural biology groups conducting X-ray crystallography or ¹⁹F NMR protein-observed ligand-binding experiments, where the difluoro pattern enables unique spectroscopic and crystallographic phasing advantages compared to mono-fluoro, dimethyl, or nitro analogs within the same pyrazolo[3,4-d]pyrimidine series.

Computational Chemistry Benchmarking: QSAR Model Validation Across Substitution Types

The compound serves as a structurally defined, synthetically accessible member of a pyrazolo[3,4-d]pyrimidine benzamide congeneric series that spans diverse electronic (fluoro, methyl, nitro, unsubstituted) and lipophilic character. Computational chemistry groups developing QSAR, Free-Wilson, or machine-learning models for PDE2 or CYP3A4 inhibition can procure this compound alongside its comparator analogs to experimentally validate model predictions, leveraging the predicted quantitative differentiation in logP and electronic parameters established in Section 3 [1].

Quote Request

Request a Quote for 3,4-difluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.